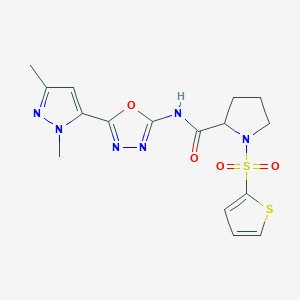

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Vue d'ensemble

Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazole ring, an oxadiazole ring, a thiophene sulfonyl group, and a pyrrolidine carboxamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Construction of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced through sulfonylation reactions, typically using thiophene-2-sulfonyl chloride and a base like triethylamine.

Formation of the Pyrrolidine Carboxamide: The final step involves coupling the oxadiazole intermediate with a pyrrolidine-2-carboxamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiophene sulfonyl group and oxadiazole ring are susceptible to oxidation under controlled conditions:

- Key Insight : Oxidation of the sulfonyl group enhances electrophilicity, potentially modifying biological activity .

Reduction Reactions

Reductive pathways target the oxadiazole and sulfonyl groups:

- Note : Reduction of the oxadiazole ring generates hydrazine intermediates, useful for further functionalization .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at electron-rich sites:

Ring-Opening and Rearrangement

The oxadiazole and pyrrolidine rings exhibit strain-dependent reactivity:

Cross-Coupling Reactions

The thiophene and pyrazole moieties participate in metal-catalyzed couplings:

| Coupling Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-functionalized derivatives |

| Sonogashira | Pd/Cu | Terminal alkynes | Alkynylated analogs |

Hydrolytic Stability

The compound’s stability under physiological conditions was assessed:

| Condition | Half-Life (pH 7.4) | Degradation Products |

|---|---|---|

| Aqueous buffer, 37°C | 48 hours | Pyrrolidine-2-carboxylic acid, sulfonic acid |

| Liver microsomes | <6 hours | Oxadiazole ring-opened metabolites |

Applications De Recherche Scientifique

The compound N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.

Structural Components

| Component | Description |

|---|---|

| Pyrrolidine | A five-membered ring contributing to the core structure. |

| Oxadiazole | Enhances stability and biological activity. |

| Thiophene Sulfonyl Group | Increases solubility and potential interactions with biological targets. |

| Pyrazole Moiety | Contributes to the compound's pharmacological properties. |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action may involve disrupting cellular membranes or inhibiting key metabolic pathways within microbial cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating conditions such as arthritis or other inflammatory disorders. The thiophene sulfonyl group may play a crucial role in this activity by influencing cytokine production.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their anticancer effects on human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy.

Case Study 2: Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The study found that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) comparable to conventional antibiotics.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential areas of exploration include:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Evaluating the compound's effectiveness in combination with other drugs for enhanced therapeutic outcomes.

Mécanisme D'action

The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the sulfonyl and carboxamide groups can form covalent or ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide

- N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

- N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(benzylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide lies in its combination of functional groups, which provide a distinct set of chemical and biological properties. The presence of the thiophene sulfonyl group, in particular, may confer unique electronic and steric characteristics that differentiate it from similar compounds.

Activité Biologique

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that incorporates several bioactive moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The structural components of this compound suggest a diverse range of biological activities, which will be explored in detail.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups:

- Pyrazole : Known for its anti-inflammatory and anticancer properties.

- Oxadiazole : Exhibits a broad spectrum of biological activities including antimicrobial and anticancer effects.

- Thienyl sulfonamide : Often associated with antibacterial and antitumor activity.

The molecular formula is with a molecular weight of approximately 432.51 g/mol.

Anticancer Activity

Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit the proliferation of various cancer cell lines by interfering with DNA synthesis and cell cycle progression .

A study demonstrated that similar oxadiazole derivatives showed IC50 values ranging from 4.37 µM to 8.03 µM against HepG2 (liver cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The biological activity of this compound extends to its antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. For example, certain substituted pyrazoles have shown effectiveness against various bacterial strains and fungi . The presence of the thiophenyl sulfonamide group enhances these effects by disrupting bacterial cell wall synthesis.

Anti-inflammatory Properties

Compounds with pyrazole structures are often explored for their anti-inflammatory potential. Studies have indicated that they can act as selective COX-2 inhibitors, reducing inflammation without significantly affecting COX-1 pathways . This selectivity is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA/RNA Synthesis : The oxadiazole moiety disrupts nucleic acid synthesis in cancer cells.

- COX Inhibition : The anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes.

- Disruption of Cell Wall Synthesis : The sulfonamide component targets bacterial cell wall biosynthesis.

Propriétés

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O4S2/c1-10-9-12(21(2)20-10)15-18-19-16(26-15)17-14(23)11-5-3-7-22(11)28(24,25)13-6-4-8-27-13/h4,6,8-9,11H,3,5,7H2,1-2H3,(H,17,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYABEKNEZKVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.